molecular formula C23H21N5OS2 B2577528 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 1421441-32-8

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2577528
CAS No.: 1421441-32-8
M. Wt: 447.58
InChI Key: OIEPPMVCKICZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzothiazole ring, a phenylpyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Attachment of Sulfanyl Group: The benzothiazole ring is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.

    Formation of Phenylpyrimidine Moiety: The phenylpyrimidine moiety can be synthesized separately through the reaction of benzaldehyde with guanidine in the presence of an acid catalyst.

    Coupling with Piperazine: The phenylpyrimidine moiety is then coupled with piperazine under suitable conditions.

    Final Coupling: The final step involves coupling the benzothiazole-sulfanyl intermediate with the phenylpyrimidine-piperazine intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(4-phenylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one: Similar structure but with a different substitution pattern on the pyrimidine ring.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one: Similar structure but with a methyl group on the pyrimidine ring.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS2/c29-22(15-30-23-26-18-8-4-5-9-20(18)31-23)28-12-10-27(11-13-28)21-14-19(24-16-25-21)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEPPMVCKICZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.